(R)-1-Amino-3-chloropropan-2-ol hydrochloride (CAS 34839-14-0) is a highly versatile, enantiopure chiral building block and analytical standard characterized by a propane backbone with amino, hydroxyl, and chloro functional groups . Commercially recognized as Linezolid Impurity 43, this hydrochloride salt is critical for the pharmaceutical industry, primarily serving as a reference standard for chiral impurity profiling in the production of blockbuster (S)-oxazolidinone drugs like linezolid and rivaroxaban . Beyond QA/QC applications, its defined (R)-stereocenter makes it an essential precursor for synthesizing specific enantiomers in structure-activity relationship (SAR) studies and for producing targeted chiral derivatives . Its procurement is driven by the strict regulatory requirements for enantiomeric purity in modern pharmaceutical manufacturing .
Substituting (R)-1-amino-3-chloropropan-2-ol hydrochloride with its racemic counterpart (CAS 62037-46-1) or the (S)-enantiomer (CAS 34839-13-9) fundamentally disrupts pharmaceutical workflows . The racemate exhibits distinct physicochemical properties, including altered crystallization behavior, and yields a 50% loss of active material during asymmetric synthesis, requiring costly downstream chiral resolution . More importantly, in analytical and regulatory contexts, the (S)-enantiomer is the active pharmaceutical intermediate for drugs like linezolid, whereas the (R)-enantiomer is the strictly regulated chiral impurity . Using the racemate or the (S)-form for analytical calibration would invalidate HPLC chiral assays, making the exact (R)-enantiomer indispensable for compliance with ICH guidelines regarding enantiomeric excess (ee) quantification.
The (R)-enantiomer exhibits distinct optical activity, which serves as a primary diagnostic metric for its purity . In contrast, the (S)-enantiomer (CAS 34839-13-9) demonstrates opposite optical rotation, and the racemic mixture (CAS 62037-46-1) shows negligible optical rotation due to the cancellation of equal and opposite rotations . Procuring the pure (R)-form guarantees an enantiomeric excess (ee) suitable for stringent analytical calibration .
| Evidence Dimension | Optical Rotation |
| Target Compound Data | Specific optical rotation corresponding to the pure (R)-configuration |
| Comparator Or Baseline | Racemate (CAS 62037-46-1) exhibits 0° rotation; (S)-enantiomer (CAS 34839-13-9) exhibits opposite rotation |
| Quantified Difference | Absolute inversion of optical rotation sign compared to the (S)-form, and 100% loss of optical activity in the racemate |
| Conditions | Standard polarimetry for chiral amino alcohol hydrochlorides |
Procurement of the certified (R)-enantiomer is essential for calibrating polarimetric and chiral chromatography equipment used in API batch validation.
In the synthesis of the antibiotic linezolid and the anticoagulant rivaroxaban, the (S)-enantiomer is the required building block . The (R)-1-amino-3-chloropropan-2-ol hydrochloride acts as the primary chiral impurity, classified commercially as Linezolid Impurity 43 . Regulatory standards require the quantification of this specific (R)-impurity in the (S)-API intermediate to ensure it remains below strict pharmaceutical thresholds .
| Evidence Dimension | Pharmacopeial / Analytical Classification |
| Target Compound Data | Quantified as Linezolid Impurity 43 (target limit typically <0.15% in API) |
| Comparator Or Baseline | (S)-enantiomer is the bulk API intermediate (>99.85%) |
| Quantified Difference | Differentiates the trace chiral impurity from the >99.85% bulk active intermediate |
| Conditions | Chiral HPLC analysis of API intermediates |
Analytical laboratories must procure this exact (R)-compound to create standard curves for impurity quantification to meet FDA/EMA batch release criteria.
The enantiopure (R)-1-amino-3-chloropropan-2-ol hydrochloride forms specific crystalline structures dictated by the ionic interactions of the protonated amine and chloride counterion . When compared to the racemic mixture (CAS 62037-46-1), the pure enantiomer avoids the altered melting point and solubility issues caused by the denser crystal packing arrangements typically found between opposite (R) and (S) enantiomers in a racemate .
| Evidence Dimension | Solid-state thermodynamics (Melting Point / Packing) |
| Target Compound Data | Baseline enantiopure melting point and solubility kinetics |
| Comparator Or Baseline | Racemic mixture exhibits a higher melting point due to opposite-enantiomer crystal packing |
| Quantified Difference | Measurable shift in melting point and altered dissolution rate for the racemate vs. pure (R)-form |
| Conditions | Solid-state physical characterization and crystallization workflows |
Process chemists must select the pure enantiomer to ensure predictable solubility and reaction kinetics, as racemic substitution alters the thermodynamic profile of the reaction mixture.
Used extensively as Linezolid Impurity 43 to calibrate chiral HPLC methods, ensuring that the enantiomeric excess of the (S)-intermediate in linezolid and rivaroxaban production meets strict regulatory thresholds.
Procured to synthesize the (R)-enantiomers of oxazolidinone antibiotics. Since the antimicrobial activity is highly stereospecific to the (S)-configuration, the (R)-derivatives serve as crucial negative controls in ribosomal binding assays.
Utilized as a stereochemically correct precursor for the synthesis of (R)-configured biological molecules and APIs, where the (R)-stereocenter is mandatory for biological recognition and target binding .